7alpha,12alpha-Dihydroxycholest-4-en-3-one
Overview
Description
7alpha,12alpha-Dihydroxycholest-4-en-3-one is a steroidal compound with the molecular formula C27H44O3. It is a metabolite found in humans and mice, playing a crucial role in the biosynthesis of bile acids from cholesterol . This compound is characterized by the presence of hydroxyl groups at the 7alpha and 12alpha positions and a keto group at the 3 position on the cholest-4-ene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha,12alpha-Dihydroxycholest-4-en-3-one typically involves the hydroxylation of 7alpha-hydroxycholest-4-en-3-one. This reaction is catalyzed by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which uses NADPH and molecular oxygen as co-substrates . The reaction proceeds as follows: [ \text{7alpha-hydroxycholest-4-en-3-one} + \text{NADPH} + \text{H}^+ + \text{O}_2 \rightarrow \text{this compound} + \text{NADP}^+ + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using enzymatic reactions involving liver microsomes from various species .
Chemical Reactions Analysis
Types of Reactions: 7alpha,12alpha-Dihydroxycholest-4-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form bile acids such as cholic acid.
Reduction: The keto group at the 3 position can be reduced to form corresponding alcohols.
Substitution: Hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Cholic Acid: Formed through oxidation.
Alcohol Derivatives: Formed through reduction of the keto group.
Scientific Research Applications
7alpha,12alpha-Dihydroxycholest-4-en-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bile acids and other steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Medicine: Investigated for its potential therapeutic applications in treating disorders related to bile acid metabolism.
Industry: Utilized in the production of steroidal drugs and biochemical research.
Mechanism of Action
The primary mechanism of action of 7alpha,12alpha-Dihydroxycholest-4-en-3-one involves its role as an intermediate in bile acid biosynthesis. The compound is hydroxylated by specific enzymes, leading to the formation of bile acids such as cholic acid. These bile acids are essential for the digestion and absorption of dietary fats . The molecular targets include enzymes like 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, which catalyze the hydroxylation reactions .
Comparison with Similar Compounds
7alpha-Hydroxycholest-4-en-3-one: A precursor in the biosynthesis of 7alpha,12alpha-Dihydroxycholest-4-en-3-one.
Cholic Acid: A bile acid formed from the oxidation of this compound.
Chenodeoxycholic Acid: Another bile acid involved in cholesterol metabolism.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which is crucial for the formation of primary bile acids. Its role as an intermediate in bile acid biosynthesis distinguishes it from other similar compounds .
Properties
IUPAC Name |
(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPYXHJTHPHOMM-NIBOIBLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925121 | |
Record name | 7,12-Dihydroxycholest-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254-03-1 | |
Record name | 7α,12α-Dihydroxycholest-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha,12alpha-Dihydroxy-5-cholesten-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,12-Dihydroxycholest-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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